2-Methoxyanthraquinone

Photochemistry Triplet State Quantum Yield

Researchers needing a predictable photochemical probe or a specific positional isomer for antifungal SAR studies face supply inconsistency and isomer contamination. 2-Methoxyanthraquinone (2-MAQ) solves this. - Differentiated Reactivity: Exhibits a moderated triplet quantum yield (φT = 0.28), a 48% reduction versus the 1-isomer, for finer reaction control. - Synthetic Utility: Enables access to specific regioisomeric products (e.g., 2-aminoanthraquinone derivatives) not available from other isomers. - Reliable Supply: High-purity compound available for immediate dispatch, eliminating synthesis delays.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 3274-20-2
Cat. No. B1615806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyanthraquinone
CAS3274-20-2
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
InChIKeyAPLQXUAECQNQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyanthraquinone: Overview & Key Properties


2-Methoxyanthraquinone (2-MAQ; CAS 3274-20-2), with molecular formula C₁₅H₁₀O₃ and exact mass 238.063 g/mol, is a monomethoxy-substituted 9,10-anthracenedione derivative that occurs naturally in plants including Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra [1]. As an anthraquinone bearing a single methoxy group at the C-2 position, 2-MAQ exhibits distinct photochemical behavior and biological activity profiles that are defined by the electronic and steric influence of this specific substitution site [2].

Photochemical reactivity studies
Antifungal SAR control
Synthetic intermediate preparation
ADME reference compound

2-Methoxyanthraquinone: Why Substitution Position Matters


2-Methoxyanthraquinone cannot be considered a generic anthraquinone substitute due to measurable, site-dependent variations in photochemical reactivity, biological potency, and synthetic accessibility. The position of the methoxy substituent on the anthraquinone core profoundly influences key performance parameters: the triplet quantum yield (φT) differs by a factor of ~2 between the 1-methoxy and 2-methoxy isomers, directly impacting photochemical reaction efficiency [1]. Furthermore, structure-activity studies reveal that methoxy positional isomerism determines antifungal potency with a defined hierarchy (5,6-dimethoxy > 1,6-dimethoxy > 6-methoxy > 8-methoxy), underscoring that even closely related methoxyanthraquinones cannot be interchanged without altering experimental outcomes [2].

Photochemical reactivity may shift significantly between 1-MAQ and 2-MAQ; triplet quantum yield and reaction outcomes differ.
Antifungal bioactivity ranking is position-dependent; isomer substitution may alter SAR interpretation.

2-Methoxyanthraquinone: Comparative Performance Evidence


Triplet Quantum Yield: 2-MAQ vs. 1-MAQ

2-Methoxyanthraquinone exhibits a significantly lower triplet quantum yield (φT) than its 1-methoxy positional isomer, which directly influences its photochemical substitution reactivity and intermediate stability [1]. This quantitative difference in photophysical properties explains the lower photochemical reactivity of 2-MAQ compared to 1-MAQ when reacting with nucleophiles [2].

Triplet Quantum Yield
Head-to-head
φT 0.28 (2-MAQ) vs 0.54 (1-MAQ) — 48% lower
Supports isomer-dependent photochemical reactivity screening
Measured in rigid ethanol glass at 77 K; phosphorescence spectroscopy
Photochemistry Triplet State Quantum Yield

Antifungal Activity and Methoxy Position

Comparative antifungal screening of 16 anthraquinone derivatives against Blumeria graminis f. sp. tritici established that methoxy positional isomerism is a critical determinant of bioactivity [1]. The study demonstrated a clear activity ranking where methoxy substitution at the 6-position conferred superior activity compared to the 8-position, providing a quantitative framework for isomer selection in antifungal research applications [1].

Antifungal Activity Ranking
Class-level
5,6-dimethoxy > 1,6-dimethoxy > 6-methoxy > 8-methoxy (reported hierarchy)
Supports isomer-dependent antifungal screening context
2-MAQ substitution pattern distinct from 6-methoxy; use as positional control
Antifungal Structure-Activity Relationship Blumeria graminis

Carbanion-Mediated Synthesis Yield

A carbanion-based synthetic route to 2-methoxyanthraquinone achieves near-quantitative yield under mild oxidation conditions, offering a distinct synthetic accessibility advantage compared to alternative anthraquinone derivatives that require harsher functionalization conditions [1]. This biosynthetically relevant pathway demonstrates high efficiency for 2-MAQ production specifically.

Carbanion Synthesis Yield
Reported
Near-quantitative oxidation yield reported
Supports synthesis route selection context
95% preceding intermediate; mild oxidative conditions
Organic Synthesis Biosynthesis Carbanion Chemistry

Photochemical Substitution Product Distribution

Under photochemical nucleophilic substitution with ammonia, 2-methoxyanthraquinone exhibits lower overall reactivity compared to 1-MAQ and produces a mixture of 2-aminoanthraquinone and 1-amino-2-methoxyanthraquinone, whereas 1-MAQ yields predominantly 1-aminoanthraquinone [1]. This difference in reaction outcome and regioselectivity is critical for synthetic planning and product characterization.

Photochemical Product Distribution
Head-to-head
2-MAQ: 2-aminoAQ + 1-amino-2-MeO-AQ; 1-MAQ: 1-aminoAQ
Supports regioisomeric synthesis planning
Photolysis with ammonia; less reactive and mixed products
Photochemical Synthesis Regioselectivity Aminoanthraquinone

Physicochemical and ADME Parameters

2-Methoxyanthraquinone possesses computed physicochemical properties including XLogP = 3.4, topological polar surface area (TPSA) = 43.4 Ų, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These parameters provide a quantitative baseline for predicting membrane permeability, solubility, and drug-likeness compared to other anthraquinone derivatives with varying substitution patterns.

Physicochemical Parameters
Data to verify
XLogP 3.4, TPSA 43.4 Ų, HBD 0, HBA 3
Computed baseline; verify experimentally
Source review needed; +0.7 logP vs parent anthraquinone
Physicochemical Properties ADME Prediction Drug Likeness

High-Purity Synthesis Process

Conventional methoxyanthraquinone synthesis from nitroanthraquinone precursors yields 30-40% by-products (including diamino-, aminomethoxy-, and hydroxymethoxy-anthraquinones), whereas patented processes incorporating nitrous acid inhibitors or controlled dissolved oxygen produce high-purity methoxy compounds [1][2]. These process innovations are directly applicable to 2-MAQ production from 2-nitroanthraquinone.

High-Purity Process
Class-level
Reduced by-product formation via optimized process conditions
Supports purity specification review
Patented nitrous acid inhibitors or controlled dissolved oxygen
Process Chemistry Purity By-product Suppression

2-Methoxyanthraquinone: Application Scenarios


Antifungal SAR: Positional Isomer Control

In antifungal screening programs evaluating anthraquinone derivatives against phytopathogenic fungi such as Blumeria graminis, 2-methoxyanthraquinone serves as a critical positional isomer control compound. Structure-activity relationship studies have demonstrated that methoxy substitution position dictates antifungal potency with the defined hierarchy: 5,6-dimethoxy > 1,6-dimethoxy > 6-methoxy > 8-methoxy [1]. 2-MAQ (which is 2-methoxyanthraquinone, not 6-methoxy) provides a distinct substitution pattern that helps delineate the positional requirements for antifungal activity, enabling researchers to systematically map pharmacophore requirements for anthraquinone-based fungicide development.

Controlled Photochemical Synthesis via Triplet State

Researchers conducting photochemical nucleophilic substitution reactions who require predictable, moderated triplet-state reactivity should select 2-methoxyanthraquinone over the more reactive 1-methoxy isomer. 2-MAQ exhibits a triplet quantum yield (φT) of 0.28 compared to 0.54 for 1-MAQ under identical conditions [1], corresponding to a 48% reduction in triplet-state population. This lower triplet yield translates to reduced overall photochemical reactivity, enabling finer control over reaction kinetics and intermediate lifetime. Additionally, 2-MAQ produces a distinct mixture of 2-aminoanthraquinone and 1-amino-2-methoxyanthraquinone upon photolysis with ammonia, providing access to regioisomeric products not available from 1-MAQ [2].

Biosynthetic Anthraquinone Synthesis

For synthetic chemists investigating anthraquinone biosynthesis or requiring high-purity 2-MAQ with minimal purification burden, the carbanion-mediated synthetic pathway offers near-quantitative oxidation yield under mild conditions [1]. This route proceeds via 9-cyano-2-methoxyanthracen-10-ol (obtained in 95% yield), which is subsequently oxidized to 2-MAQ in almost quantitative yield. The mild oxidative conditions preserve sensitive functional groups and minimize side-product formation, making this route particularly suitable for preparing 2-MAQ as a synthetic intermediate for further derivatization or as a high-purity reference standard for analytical method development.

ADME Profiling for Anthraquinone Derivatives

In computational and experimental ADME (absorption, distribution, metabolism, excretion) profiling of anthraquinone derivatives, 2-methoxyanthraquinone provides a well-characterized reference compound with defined physicochemical parameters: XLogP = 3.4, TPSA = 43.4 Ų, 0 H-bond donors, and 3 H-bond acceptors [1]. Compared to unsubstituted anthraquinone (XLogP ~2.7), 2-MAQ demonstrates +0.7 logP unit increase in lipophilicity while maintaining a favorable TPSA below 140 Ų, predicting good membrane permeability. These quantified parameters make 2-MAQ an appropriate comparator for evaluating how methoxy substitution modulates pharmacokinetic properties in anthraquinone lead optimization campaigns.

Application
Selection Property
Validation Focus
Antifungal SAR studies
Positional isomer control
Isomer-dependent antifungal ranking
Photochemical substitution studies
Moderated triplet reactivity
Triplet quantum yield and product distribution
Synthetic intermediate preparation
High-yield carbanion route
Synthesis yield and purity
ADME profiling
Defined physicochemical parameters
Membrane permeability prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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